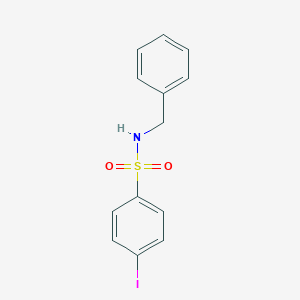
1-Methyl-2-sulfanylidenequinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-sulfanylidenequinazolin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is also known as NSC 681239 and has a molecular formula of C10H8N2OS. It has a molecular weight of 208.25 g/mol and a melting point of 214-216 °C.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-sulfanylidenequinazolin-4-one is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that this compound inhibits the growth of cancer cells by interfering with DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a variety of biochemical and physiological effects. It has been found to induce cell cycle arrest in cancer cells, leading to their death. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which is an important process in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-Methyl-2-sulfanylidenequinazolin-4-one in lab experiments is its cytotoxicity against cancer cells. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 1-Methyl-2-sulfanylidenequinazolin-4-one. One potential direction is to investigate its potential as an antimicrobial and antifungal agent. Another direction is to explore its mechanism of action in more detail to identify potential targets for drug development. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in vivo.
Synthesemethoden
The synthesis of 1-Methyl-2-sulfanylidenequinazolin-4-one can be achieved by the reaction of 2-amino-3-methylquinazolin-4(3H)-one with carbon disulfide in the presence of a base such as potassium hydroxide. The resulting product is then treated with methyl iodide to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-sulfanylidenequinazolin-4-one has been extensively studied in the field of medicinal chemistry due to its potential as an anticancer agent. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has also been investigated for its potential as an antimicrobial and antifungal agent.
Eigenschaften
CAS-Nummer |
4802-85-1 |
|---|---|
Molekularformel |
C9H8N2OS |
Molekulargewicht |
192.24 g/mol |
IUPAC-Name |
1-methyl-2-sulfanylidenequinazolin-4-one |
InChI |
InChI=1S/C9H8N2OS/c1-11-7-5-3-2-4-6(7)8(12)10-9(11)13/h2-5H,1H3,(H,10,12,13) |
InChI-Schlüssel |
QYRHSCKVNACOHK-UHFFFAOYSA-N |
Isomerische SMILES |
CN1C2=CC=CC=C2C(=O)N=C1S |
SMILES |
CN1C2=CC=CC=C2C(=O)NC1=S |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=O)NC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B273531.png)
![3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B273540.png)
![Ethyl 6-bromo-8-(sec-butylamino)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B273541.png)
![2-Fluoro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B273542.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273548.png)
![1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B273550.png)
![12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene-3,5-dithiol](/img/structure/B273555.png)
![2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one](/img/structure/B273559.png)